1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(4-Ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a substituted thieno-fused pyrimidine-dione derivative. Its core structure comprises a bicyclic thieno[3,2-d]pyrimidine scaffold fused with a dione (2,4-dihydroxy) moiety. Key substituents include a 4-ethenylbenzyl group at the N1 position and a 3-methylphenyl group at the N3 position. This compound belongs to a broader class of pyrimidine-diones, which are widely studied for their biological activity, including kinase inhibition, antiviral properties, and enzyme modulation (e.g., D-amino acid oxidase, DAO) .
The thieno[3,2-d]pyrimidine core enhances electronic delocalization and binding affinity to biological targets compared to simpler pyrimidine-diones (e.g., uracil derivatives) .
Properties
Molecular Formula |
C22H18N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O2S/c1-3-16-7-9-17(10-8-16)14-23-19-11-12-27-20(19)21(25)24(22(23)26)18-6-4-5-15(2)13-18/h3-13H,1,14H2,2H3 |
InChI Key |
LNLYTSOKAOTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, thienopyrimidine derivatives, and appropriate catalysts. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, or water depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding sulfoxides or sulfones.
Reduction: May produce reduced thienopyrimidine derivatives.
Substitution: Can lead to various substituted thienopyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific biological pathways.
Materials Science: For the development of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural/functional differences:
Key Research Findings
- Anticancer Potential: Thieno[2,3-d]pyrimidin-4(3H)-ones () demonstrated cytotoxic effects in A549 (lung) and MCF-7 (breast) cancer cells, with IC50 values <10 µM in select derivatives .
- Enzyme Inhibition : Oxadiazole-containing analogs () showed micromolar-level DAO inhibition in vitro, suggesting the target compound may share similar activity .
- Synthetic Challenges : Dialkylation of pyrimidine-diones (e.g., ) often results in low yields (5–13%), highlighting the need for optimized conditions for the target compound’s synthesis .
Biological Activity
The compound 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C20H18N2O2S
- Molecular Weight : 350.43 g/mol
- Structural Features : The molecule features a thieno[3,2-d]pyrimidine core with ethylene and methyl substitutions that may influence its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study reported that derivatives of thieno[3,2-d]pyrimidine can inhibit the proliferation of cancer cells through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
-
Inhibition of Enzymatic Activity :
- The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. In particular, it has shown potential as an inhibitor of MIF (Macrophage Migration Inhibitory Factor), which is implicated in inflammatory diseases and cancer progression. The IC50 values for related compounds in this class have been reported in the range of low micromolar concentrations .
The biological activity is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : By inhibiting MIF tautomerase activity, it disrupts the inflammatory response and tumor growth.
- Cell Cycle Regulation : Similar compounds have been shown to interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs) and other regulatory proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits MIF tautomerase activity | |
| Cell Cycle Regulation | Arrests cell cycle in G1 phase |
Case Study: Anticancer Efficacy
A recent investigation assessed the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives against human breast cancer cells (MCF-7). The study demonstrated that treatment with these compounds resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
